1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.10010796 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis and Building Blocks
Research has demonstrated the utility of related furyl and indolyl compounds in enantioselective synthesis, serving as chiral building blocks for the preparation of biologically active molecules. For example, the selective conversion of 1-(2-furyl)-2-hydroxyethan-1-one and related compounds into important chiral building blocks with high enantiomeric excess has been reported, highlighting their potential in the synthesis of serine and azasugars, which are significant in medicinal chemistry (Demir et al., 2003).
Antibacterial Activity
Compounds containing the furyl group have been synthesized and evaluated for their antibacterial activity. Studies show that derivatives with a 2-(2-furyl)-2-oxoethyl group exhibit similar antibacterial activity to reference drugs like norfloxacin and ciprofloxacin against certain bacteria (Foroumadi et al., 1999).
Photophysical Properties
The photophysical properties of indole derivatives, closely related to the queried compound, have been explored for applications in labeling, bio-analytical sensors, and optoelectronic devices. Studies demonstrate unique behaviors like reverse solvatochromism depending on solvent polarity, suggesting their potential in a variety of technological applications (Bozkurt & Doğan, 2018).
Antimicrobial and Anti-inflammatory Analogs
Further, analogs of indolinone have been synthesized and tested for antimicrobial activity, showing significant growth inhibitory effects against various microorganisms. This points to the potential use of such compounds in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000). Also, research into indomethacin analogs with modifications to reduce gastrointestinal toxicity has highlighted the potential of indole derivatives in the development of safer anti-inflammatory medications (Bhandari et al., 2010).
Catalysis and Synthetic Methodologies
The use of related furyl and indolyl compounds in catalysis and novel synthetic methodologies is also notable. Studies on the kinetic resolution of ethyl furyl- and thienyl-hydroxypropanoates with Candida antarctica lipases have shed light on the enantiopreference of lipases and opened up new avenues for the synthesis of enantiomerically pure compounds (Brem et al., 2011).
Properties
IUPAC Name |
1-ethyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-17-12-7-4-3-6-11(12)16(20,15(17)19)10-13(18)14-8-5-9-21-14/h3-9,20H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSVPCEGYNUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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